molecular formula C23H18Cl2N2O2 B5217202 2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide

2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B5217202
M. Wt: 425.3 g/mol
InChI Key: VUXIOCREGGYRFW-UHFFFAOYSA-N
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Description

2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide, also known as BIBX1382, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in cancer treatment.

Mechanism of Action

2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide binds to the ATP-binding site of EGFR, which inhibits the activity of the receptor. This leads to downstream effects such as inhibition of cell growth and proliferation, as well as induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have a selective inhibitory effect on EGFR, with little to no effect on other receptor tyrosine kinases. This selectivity makes it a potentially safer and more effective cancer therapy compared to other EGFR inhibitors. 2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the role of EGFR in cancer biology. However, one limitation is that it is a synthetic compound, which may limit its relevance to natural systems. Additionally, the high cost of synthesis may make it difficult for some labs to obtain and use 2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide.

Future Directions

There are several potential future directions for the use of 2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide in cancer therapy. One area of interest is in combination therapy, where 2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide is used in conjunction with other cancer drugs to enhance their efficacy. Another area of interest is in the development of 2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide derivatives that have improved potency and selectivity. Finally, further research is needed to better understand the mechanism of action of 2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide and its potential applications in other disease areas.

Synthesis Methods

2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide can be synthesized by reacting 2,3-dichlorobenzoyl chloride with 4-(5-isopropyl-1,3-benzoxazol-2-yl)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide.

Scientific Research Applications

2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been extensively studied for its potential application in cancer treatment. It has been found to inhibit the activity of epidermal growth factor receptor (EGFR), a protein that is overexpressed in many types of cancer cells. Inhibition of EGFR activity can lead to the inhibition of cancer cell growth and proliferation, making 2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide a promising candidate for cancer therapy.

properties

IUPAC Name

2,3-dichloro-N-[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O2/c1-13(2)15-8-11-20-19(12-15)27-23(29-20)14-6-9-16(10-7-14)26-22(28)17-4-3-5-18(24)21(17)25/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXIOCREGGYRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

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